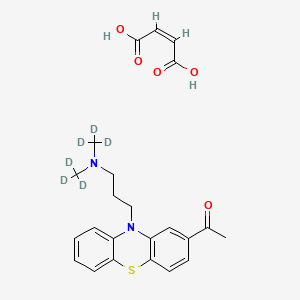

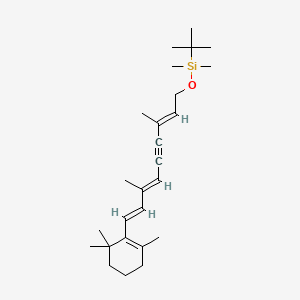

4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, E/Z mixture

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Stereochemistry in Organic Synthesis

A study investigated the stereochemistry of reactions involving phosphonates, such as diethyl 3-ethoxycarbonyl-2-methyl-2-propenylphosphonate, which is similar to 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2. The findings indicated that the stereochemical outcome of reactions depends on phase systems and chemical equilibria, including the formation and reaction of intermediate products (Kryshtal, Serebryakov, Suslova, & Yanovskaya, 1990).

2. Catalytic Applications in Organic Synthesis

Research on the isomerization of 2-methyl-3-butenenitrile, which is structurally related to 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, revealed the use of catalytic amounts of nickel complexes for the synthesis of Z- and E-2-methyl-2-butenenitrile. This study highlights the potential of using similar compounds in catalysis (Acosta-Ramírez et al., 2008).

3. Influence in Wittig Reactions

The stereochemistry of Wittig reactions of allylic phosphoranes and phosphonate esters with aldehydes, involving compounds akin to 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, was studied. This research provides insights into the chemical behavior and applications of such compounds in organic synthesis (Gedye, Westaway, Arora, Bisson, & Khalil, 1977).

4. Applications in Phosphonate-Based Synthesis

The reaction of butadienylphosphonates with various reagents, including compounds similar to 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, was explored. The study provides valuable information on the utility of such compounds in the synthesis of phosphonate-based products (Minami, Yamanouchi, Tokumasu, & Hirao, 1984).

5. Synthesis of Vinylphosphonates

Research into the synthesis of vinylphosphonates involved reactions with compounds structurally related to 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2. This study offers insights into the synthesis and stereochemical aspects of vinylphosphonates (Breuer & Moshe, 1986).

6. Herbicidal Applications

A study on the synthesis of N-phosphonoalkylpyrazolo[4,3-e][1,2,4]-triazolo[1,5-d]pyrimidines utilized diethyl phosphonate compounds, similar to 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, indicating its potential applications in the development of herbicides (Xiao, Li, & Shi, 2008).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of compound '4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, E/Z mixture' can be achieved through a multi-step synthetic pathway involving the use of appropriate starting materials and reactions.", "Starting Materials": [ "2-butenenitrile-13C2", "diethylphosphonate", "methylmagnesium bromide", "zinc chloride", "acetic acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 4-(Diethylphosphono)-3-methyl-2-butenenitrile by reacting 2-butenenitrile-13C2 with diethylphosphonate in the presence of zinc chloride catalyst and acetic acid solvent.", "Step 2: Preparation of methyl Grignard reagent by reacting methylmagnesium bromide with 2 equivalents of 13C2-enriched 2-butenenitrile in anhydrous ether.", "Step 3: Addition of the methyl Grignard reagent to the 4-(Diethylphosphono)-3-methyl-2-butenenitrile intermediate in the presence of sodium bicarbonate and stirring for a period of time to give the E/Z mixture of the desired compound.", "Step 4: Workup of the reaction mixture by adding water and extracting the organic layer with ethyl acetate.", "Step 5: Purification of the crude product by column chromatography to obtain the final compound." ] } | |

Numéro CAS |

1331637-92-3 |

Nom du produit |

4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, E/Z mixture |

Formule moléculaire |

C9H16NO3P |

Poids moléculaire |

219.189 |

Nom IUPAC |

4-diethoxyphosphoryl-3-methylbut-2-enenitrile |

InChI |

InChI=1S/C9H16NO3P/c1-4-12-14(11,13-5-2)8-9(3)6-7-10/h6H,4-5,8H2,1-3H3/i6+1,7+1 |

Clé InChI |

OPUURRZDCJCVGT-AKZCFXPHSA-N |

SMILES |

CCOP(=O)(CC(=CC#N)C)OCC |

Synonymes |

P-(3-Cyano-2-methyl-2-propen-1-yl)phosphonic Acid-13C2 Diethyl Ester; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-acetyl-D-[1-13C]galactosamine](/img/structure/B583411.png)

![Ethyl 2-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B583416.png)